Ethyl 1-(tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylate
Description
Ethyl 1-(tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylate is a fluorinated cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 1 and an ethyl ester at position 2 of the cyclohexane ring. The compound is synthesized via stereoselective methods, yielding diastereomers such as (1R,2S) and (1S,2S) configurations, as demonstrated in . Key physical properties include a melting point of 62–64°C, 84% yield, and distinct NMR signals (e.g., δ −91.3 and −92.5 ppm for ¹⁹F NMR) . The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, making it a critical intermediate in pharmaceutical chemistry, particularly for compounds requiring controlled amine reactivity.
Properties
Molecular Formula |
C14H23F2NO4 |
|---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
ethyl 4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H23F2NO4/c1-5-20-10(18)13(6-8-14(15,16)9-7-13)17-11(19)21-12(2,3)4/h5-9H2,1-4H3,(H,17,19) |
InChI Key |
KEMMJCRCZPQHDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)(F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-[(tert-butoxycarbonyl)amino]-4,4-difluorocyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring:
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring.
Reduction: Reduction reactions can target the ester group or the Boc-protected amine.
Substitution: The fluorine atoms on the cyclohexane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products include alcohols or amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving Boc-protected amines.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-[(tert-butoxycarbonyl)amino]-4,4-difluorocyclohexane-1-carboxylate involves the cleavage of the Boc group under acidic conditions, releasing the free amine. This free amine can then participate in various biochemical pathways, depending on the specific application. The molecular targets and pathways involved are determined by the specific context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Stereochemical Variants
The target compound exists as diastereomers (e.g., 9 [(1R,2S)] and 18 [(1S,2S)] in ). Stereochemistry influences physical properties (e.g., melting points, chromatographic retention) and biological activity. For example, the (1R,2S) isomer in 9 exhibits distinct ¹³C NMR shifts (δ 31.5 ppm for CH₂ groups) compared to its stereoisomers, critical for purity assessment in drug development .
Fluorine Substitution Patterns
- 4,4-Difluoro vs. 3,3-Difluoro Cyclic Esters: Ethyl 4,4-difluorocyclohexanecarboxylate (CAS 178312-47-5) lacks the Boc-amino group but shares the 4,4-difluoro substitution. This simpler ester is a direct precursor for antiviral drugs like Maraviroc, highlighting the role of fluorine in enhancing metabolic stability and bioavailability . In contrast, Ethyl 3,3-difluorocyclobutanecarboxylate (CAS 681128-38-1) has fluorine atoms on a strained cyclobutane ring, leading to higher reactivity in ring-opening reactions .
Functional Group Comparisons
- Boc-Amino vs. Benzyloxycarbonylamino: The Boc group in the target compound offers orthogonal protection for amines, removable under acidic conditions (e.g., TFA). This contrasts with tert-Butyl 1-(4-{[(benzyloxy)carbonyl]amino}phenyl)-4,4-difluorocyclohexanecarboxylate (), where the benzyloxycarbonyl (Cbz) group requires hydrogenolysis for deprotection, limiting its utility in hydrogenation-sensitive syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
